
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes an amino group, a dimethoxyphenyl group, and a methylpropanol backbone. Its distinct chemical properties make it a valuable subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the use of transaminases, which offer an environmentally friendly and economically viable approach. Transaminases facilitate the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The process involves the application of immobilized whole-cell biocatalysts with transaminase activity, resulting in high conversion rates and enantiomeric purity.
Analyse Des Réactions Chimiques
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of monoamines such as serotonin, dopamine, and norepinephrine . This action can modulate various physiological processes and potentially provide therapeutic benefits.
Comparaison Avec Des Composés Similaires
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1-Amino-3-(3,4-dimethoxyphenyl)-2-butene: This compound shares a similar structure but differs in the presence of a butene group instead of a methylpropanol backbone.
1,2,4-Triazole-containing compounds: These compounds are known for their diverse biological activities and are used in drug discovery studies.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which distinguish it from other related compounds.
Propriétés
IUPAC Name |
1-amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(14,8-13)7-9-4-5-10(15-2)11(6-9)16-3/h4-6,14H,7-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRRNMDSUDRCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
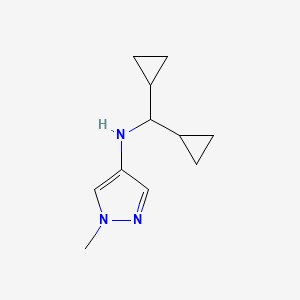
![2-[4-(2-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B13239443.png)
![N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13239447.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13239458.png)
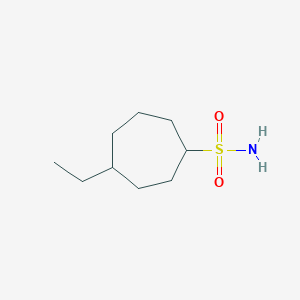
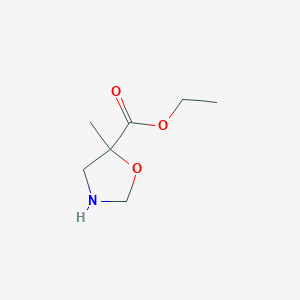
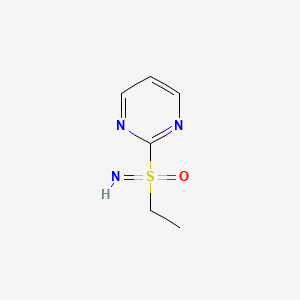
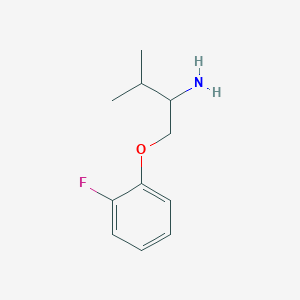
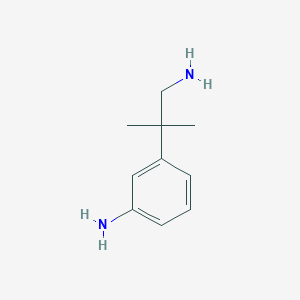
![7-[(tert-Butoxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13239493.png)
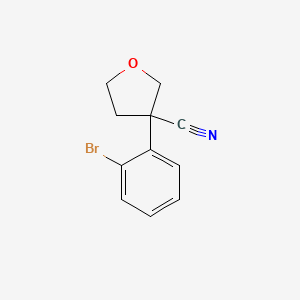
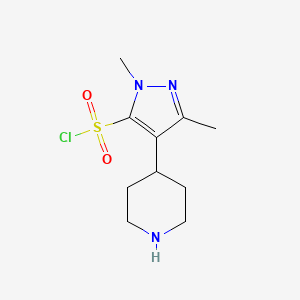
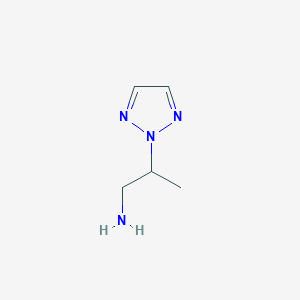
![1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13239528.png)
